6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a butan-2-yl group, a phenyl group, and a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrano[2,3-c]pyrazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester. The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyrano[2,3-c]pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino group and phenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, leading to modulation of biological processes. The pyrano[2,3-c]pyrazole core can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
4-Amino-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound lacks the butan-2-yl group, resulting in different chemical properties and biological activities.
6-Amino-4-(butan-2-yl)-3-phenyl-pyrazole: This compound has a similar structure but lacks the dihydropyrano ring, leading to variations in reactivity and biological activity.
Uniqueness: 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
6-amino-4-butan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-10(2)13-12(9-18)16(19)22-17-14(13)15(20-21-17)11-7-5-4-6-8-11/h4-8,10,13H,3,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNTTOFBOVPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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